molecular formula C8H13NO4 B13770371 2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate CAS No. 52317-07-4

2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13770371
CAS No.: 52317-07-4
M. Wt: 187.19 g/mol
InChI Key: CSLLYODGQWBRHX-PRJDIBJQSA-N
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Description

2-Hydroxypropyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C8H13NO4. It is a derivative of 5-oxo-L-proline, featuring a hydroxypropyl group attached to the nitrogen atom of the proline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 5-oxo-L-prolinate typically involves the reaction of 5-oxo-L-proline with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxypropyl 5-oxo-L-prolinate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxypropyl 5-oxo-L-prolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in proline metabolism, leading to the formation of biologically active metabolites. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-oxo-L-proline: A precursor to 2-Hydroxypropyl 5-oxo-L-prolinate, involved in proline metabolism.

    2-oxopropyl 5-oxo-L-prolinate: An oxidized derivative of 2-Hydroxypropyl 5-oxo-L-prolinate.

    2-hydroxypropyl 5-hydroxy-L-prolinate: A reduced derivative of 2-Hydroxypropyl 5-oxo-L-prolinate.

Uniqueness

2-Hydroxypropyl 5-oxo-L-prolinate is unique due to its hydroxypropyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

52317-07-4

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-hydroxypropyl (2R)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO4/c1-5(10)4-13-8(12)6-2-3-7(11)9-6/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m1/s1

InChI Key

CSLLYODGQWBRHX-PRJDIBJQSA-N

Isomeric SMILES

CC(COC(=O)[C@H]1CCC(=O)N1)O

Canonical SMILES

CC(COC(=O)C1CCC(=O)N1)O

Origin of Product

United States

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